molecular formula C14H10N2O2 B3323266 N-(4-cyanophenyl)-2-hydroxybenzamide CAS No. 16308-11-5

N-(4-cyanophenyl)-2-hydroxybenzamide

Cat. No.: B3323266
CAS No.: 16308-11-5
M. Wt: 238.24 g/mol
InChI Key: FUAUEJWQTUPNQR-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-hydroxybenzamide is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biosensor Development

N-(4-cyanophenyl)-2-hydroxybenzamide, a chemical compound, has found applications in the development of high-sensitive biosensors. For example, a study by Karimi-Maleh et al. (2014) described the use of a novel modified electrode, which utilized a nanocomposite including N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, for the electrocatalytic determination of glutathione and piroxicam. This highlights the potential of this compound derivatives in creating effective biosensors for medical and environmental monitoring applications (Karimi-Maleh et al., 2014).

Anticancer Research

The compound has also been explored in the field of cancer research. Tang et al. (2017) investigated the structure-activity relationship of niclosamide derivatives, including those with this compound-like structures, against various cancer cell lines. This research contributes to the development of new potential anticancer agents, highlighting the compound's utility in therapeutic drug development (Tang et al., 2017).

Dye Synthesis and Color Determination

In the field of materials science, specifically in dye synthesis, the compound has been used as a building block. Grad et al. (2013) synthesized new symmetrical disazo direct dyes using this compound derivatives. These synthesized dyes were analyzed for their coloring power, demonstrating the compound's applicability in the dye industry (Grad et al., 2013).

Molecular and Crystal Structure Studies

The compound's derivatives have been studied for their molecular and crystal structure characteristics. Tothadi and Desiraju (2012) designed a family of 4-hydroxybenzamide–dicarboxylic acid cocrystals, which were characterized to understand synthon modularity in crystal structures. This type of research is crucial for advancing our knowledge in crystallography and materials science (Tothadi & Desiraju, 2012).

Properties

IUPAC Name

N-(4-cyanophenyl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17/h1-8,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAUEJWQTUPNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 4′-cyano-salicylanilide was prepared by condensing phenyl salicylate with 4-amino-benzonitrile then purified as described in Example 2a. The ligand mixture was then prepared from 4′-cyano-salicylanilide and 1,1′-bi-2-naphthol using the procedure described in Example 5a. 31P NMR (121.77 MHz): several peaks between 116.4-117.7 ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.